1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea
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Overview
Description
1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound that features a unique combination of pyridine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, pyridine-3-carboxaldehyde, is reacted with an appropriate thiophene derivative under basic conditions to form the pyridine-thiophene intermediate.
Urea Formation: The intermediate is then treated with an isocyanate derivative to form the urea linkage. This step usually requires a catalyst and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or thiophene rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; conditions depend on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer double bonds or functional groups.
Substitution Products: Compounds with new functional groups replacing original ones on the pyridine or thiophene rings.
Scientific Research Applications
1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea: Lacks the additional thiophene-2-yl-ethyl group.
1-(Pyridin-3-ylmethyl)-3-(phenyl)-1-(2-(thiophen-2-yl)ethyl)urea: Contains a phenyl group instead of a thiophene ring.
Uniqueness: 1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties.
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-thiophen-2-yl-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c21-17(19-16-6-3-11-23-16)20(9-7-15-5-2-10-22-15)13-14-4-1-8-18-12-14/h1-6,8,10-12H,7,9,13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBIIQRKPMWBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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